molecular formula C16H26N3O7P B12653127 5-n-Octylcytidine 3',5'-cyclic monophosphate CAS No. 117309-94-1

5-n-Octylcytidine 3',5'-cyclic monophosphate

Cat. No.: B12653127
CAS No.: 117309-94-1
M. Wt: 403.37 g/mol
InChI Key: AUUXQIVNYSIYOR-RGCMKSIDSA-N
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Description

5-n-Octylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is a compound of interest in various biochemical and pharmacological studies due to its potential role as a second messenger in cellular signaling pathways. This compound is structurally characterized by the presence of a cytidine base linked to a cyclic phosphate group and an octyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Octylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of phosphoramidite chemistry, where cytidine is first protected and then reacted with a phosphorylating agent to form the cyclic phosphate. The octyl group can be introduced through alkylation reactions using octyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions.

Chemical Reactions Analysis

Types of Reactions

5-n-Octylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in an organic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the cytidine base.

    Reduction: Reduced forms of the cytidine base.

    Substitution: Substituted derivatives with various functional groups attached to the phosphate group.

Scientific Research Applications

5-n-Octylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.

    Biology: Investigated for its role as a second messenger in cellular signaling pathways, particularly in the regulation of ion channels and protein kinases.

    Medicine: Potential therapeutic applications in the treatment of diseases related to dysfunctional cellular signaling, such as certain cancers and neurodegenerative disorders.

    Industry: Utilized in the development of biosensors and diagnostic tools due to its specific binding properties and reactivity.

Mechanism of Action

The mechanism of action of 5-n-Octylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within the cell. It acts as a second messenger by binding to and activating cyclic nucleotide-gated ion channels and protein kinases. This binding triggers a cascade of intracellular events that regulate various physiological processes, including gene expression, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Cyclic adenosine monophosphate (cAMP)
  • Cyclic guanosine monophosphate (cGMP)
  • Cyclic uridine monophosphate (cUMP)
  • Cyclic cytidine monophosphate (cCMP)

Uniqueness

5-n-Octylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the octyl side chain, which enhances its lipophilicity and potentially alters its interaction with cellular membranes and proteins. This structural modification can lead to differences in its biological activity and specificity compared to other cyclic nucleotides.

Properties

CAS No.

117309-94-1

Molecular Formula

C16H26N3O7P

Molecular Weight

403.37 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-heptylpyrimidin-2-one

InChI

InChI=1S/C16H26N3O7P/c1-2-3-4-5-6-7-10-8-19(16(21)18-14(10)17)15-12(20)13-11(25-15)9-24-27(22,23)26-13/h8,11-13,15,20H,2-7,9H2,1H3,(H,22,23)(H2,17,18,21)/t11-,12-,13-,15-/m1/s1

InChI Key

AUUXQIVNYSIYOR-RGCMKSIDSA-N

Isomeric SMILES

CCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O

Canonical SMILES

CCCCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O

Origin of Product

United States

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